6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
Description
Properties
CAS No. |
13304-07-9 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C18H14O/c19-16-12-11-15-17(16)18(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15,17H |
InChI Key |
GMFRYGQSVPUWOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one has been investigated for its potential as a pharmaceutical agent. Research indicates that it may act as an androgen receptor agonist, making it a candidate for developing treatments related to hormonal disorders and certain cancers .
Case Study: Androgen Receptor Agonists
A study highlighted the activity-directed synthesis of this compound, showing its efficacy in binding to androgen receptors, which is crucial for therapeutic applications in hormone-sensitive conditions .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents.
Case Study: Antimicrobial Efficacy
In laboratory settings, this compound was tested against specific bacteria, showing promising results that warrant further investigation into its mechanism of action and potential formulations for clinical use.
Photochemistry
The compound has also been studied for its photochemical properties, particularly in the synthesis of ortho-substituted phenols through reactions like the Pauson-Khand reaction. This highlights its utility in synthetic organic chemistry, facilitating the development of more complex aromatic compounds .
Case Study: Synthesis of Phenols
Research demonstrated that this compound could be used effectively in regioselective syntheses, providing a pathway to valuable chemical intermediates used in pharmaceuticals and agrochemicals .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential androgen receptor agonist | Effective binding to androgen receptors |
| Antimicrobial Research | Demonstrated effectiveness against bacterial strains | Promising results for new antibiotic development |
| Photochemistry | Useful in synthesizing ortho-substituted phenols | Facilitates regioselective synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural Variations and Properties
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The phenyl groups in this compound enhance conjugation, stabilizing the enone system and facilitating photorearrangement. In contrast, methyl or isopropyl substituents (e.g., in BiDiMDAH or Ledum derivatives) increase steric bulk, affecting ring strain and reactivity .
- Heteroatom Incorporation : BiDiMDAH’s diaziridine rings introduce nitrogen atoms, altering electronic properties and enabling hyperconjugation effects absent in the purely hydrocarbon-based diphenyl compound .
Photochemical Behavior
- 6,6-Diphenyl Derivative: Forms diphenylphenols (2,3- and 3,4-isomers) via mesoionic zwitterion intermediates. The photoacid (6,6-diphenyl-3,5-hexadienoic acid) arises from both singlet and triplet states .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Q & A
Basic Research Questions
Q. What are the primary synthetic routes to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, and how can reaction efficiency be optimized?
- Answer : The compound is synthesized via the photoirradiation of 4,4-diphenylcyclohexadienone at 300 nm (n→π* excitation). Reaction efficiency can be enhanced by optimizing solvent polarity, light wavelength, and irradiation duration. For example, using aprotic solvents (e.g., dioxane) minimizes side reactions, while monitoring reaction progress via UV-vis spectroscopy ensures optimal conversion .
Q. What key photochemical reactions characterize this compound, and what products are formed under varying conditions?
- Answer : Upon irradiation, the compound undergoes rearrangement to produce phenolic derivatives. Under neutral or mildly acidic conditions, 2,3-diphenylphenol predominates, while stronger acidic media (e.g., H₂SO₄) shift the product distribution toward 3,4-diphenylphenol. Mechanistically, this involves mesoionic zwitterion intermediates formed via triplet-state excitation .
Advanced Research Questions
Q. How do singlet vs. triplet excited states influence the product distribution in the photolysis of this compound?
- Answer : Triplet states (generated via acetophenone sensitization) predominantly yield phenolic products through diradical intermediates, whereas the photoacid (6,6-diphenyl-3,5-hexadienoic acid) forms from both singlet and triplet pathways. To isolate triplet contributions, use triplet sensitizers (e.g., benzophenone) and analyze products via time-resolved spectroscopy or quenching experiments .
Q. What experimental approaches resolve contradictions in reported product distributions from this compound photolysis?
- Answer : Discrepancies often arise from variations in acid concentration and solvent effects. To address this:
- Systematically vary pH using buffered solutions.
- Employ deuterated solvents (e.g., D₂O) to probe hydrogen abstraction mechanisms.
- Use HPLC or GC-MS with chiral columns to quantify stereoisomeric ratios.
Contradictions in acid-dependent pathways are resolved by correlating excited-state dynamics (via laser flash photolysis) with product analysis .
Q. How can NMR and XRD be employed to confirm the bicyclic structure and stereochemical outcomes in derivatives of this compound?
- Answer :
- NMR : Use ¹H-¹H COSY and NOESY to map proton-proton coupling and spatial proximity, confirming the bicyclic framework. For example, vinyl protons in the bicyclo[3.1.0] system exhibit distinct coupling patterns (J = 3–5 Hz).
- XRD : Resolve crystal structures to validate the endo-phenyl configuration, which is thermodynamically favored due to reduced steric strain in the bicyclic system. This approach was critical in confirming stereoisomerization pathways in related bicyclo[3.1.0]hexane derivatives .
Q. Why does the 6,6-diphenyl substitution pattern favor the formation of endo-phenyl isomers during photochemical rearrangements?
- Answer : The endo configuration minimizes steric hindrance between phenyl groups and the bicyclo[3.1.0] framework. Computational studies (e.g., DFT) reveal that the endo transition state is ~5 kcal/mol lower in energy than the exo counterpart. Experimental validation involves comparing product ratios from chiral starting materials and analyzing enantiomeric excess (e.e.) via polarimetry or chiral HPLC .
Methodological Considerations
- Data Contradiction Analysis : When conflicting product ratios are reported, cross-validate results using multiple analytical techniques (e.g., GC-MS, NMR, XRD) and replicate experiments under rigorously controlled conditions (light intensity, temperature, pH).
- Experimental Design : For photolysis studies, calibrate light sources with actinometers (e.g., ferrioxalate) to ensure consistent photon flux. Use flow systems to prevent secondary photoreactions in prolonged irradiations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
